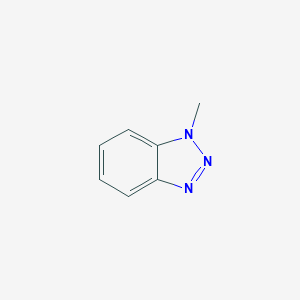

1-Methylbenzotriazole

描述

属性

IUPAC Name |

1-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHRUJXQJEGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158150 | |

| Record name | 1H-Benzotriazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13351-73-0 | |

| Record name | 1-Methylbenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13351-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylbenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLBENZOTRIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylbenzotriazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZL55XL4Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylbenzotriazole from Benzotriazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methylbenzotriazole from its precursor, benzotriazole. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the underlying chemical principles, reaction mechanisms, detailed experimental protocols, and safety considerations. The guide emphasizes the importance of regioselectivity in the methylation of benzotriazole and discusses various synthetic strategies to favor the formation of the desired N1-substituted isomer. Key analytical techniques for the characterization of the product are also outlined.

Introduction: The Significance of Benzotriazole and its N-Methylated Derivative

Benzotriazole (BTA) is a versatile heterocyclic compound composed of a benzene ring fused to a 1,2,3-triazole ring. It exists in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole, with the 1H tautomer being the more stable and predominant form in both solid and solution phases.[1][2][3][4][5][6] This structural feature is pivotal to its chemical reactivity, particularly in N-alkylation reactions. Benzotriazole and its derivatives are of significant interest across various chemical disciplines due to their wide range of applications, including as corrosion inhibitors, antifungal agents, and valuable intermediates in organic synthesis.[1][7]

This compound, the N-methylated derivative of benzotriazole, is a key building block in the synthesis of various pharmaceuticals and functional materials.[7][8] The position of the methyl group on the triazole ring significantly influences the molecule's properties and subsequent reactivity. Therefore, the regioselective synthesis of this compound is of paramount importance.

This guide will explore the nuances of synthesizing this compound from benzotriazole, focusing on the chemical logic that underpins the selection of reagents and reaction conditions to achieve high yields and regioselectivity.

Tautomerism in Benzotriazole: A Critical Consideration

The presence of two distinct tautomers, 1H- and 2H-benzotriazole, presents a challenge in the regioselective synthesis of N-substituted derivatives.[3][4][5][6] Alkylation can potentially occur at either the N1 or N2 position of the triazole ring, leading to a mixture of this compound and 2-methylbenzotriazole.

Caption: Tautomeric equilibrium of benzotriazole.

Theoretical calculations have shown that the 1H tautomer is generally more stable than the 2H tautomer.[4][5][6] However, the energy difference is small, and the equilibrium can be influenced by factors such as solvent and temperature.[1] This equilibrium directly impacts the product distribution in methylation reactions.

Synthetic Strategies for the Methylation of Benzotriazole

The synthesis of this compound involves the methylation of the benzotriazole ring. The choice of methylating agent, base, solvent, and reaction conditions plays a crucial role in determining the yield and, most importantly, the regioselectivity of the reaction.

Classical N-Alkylation with Methyl Halides

A common and straightforward approach involves the reaction of benzotriazole with a methyl halide, such as methyl iodide (MeI), in the presence of a base.[7]

Reaction Scheme:

Benzotriazole + Base → Benzotriazole Anion Benzotriazole Anion + CH₃-X → this compound + 2-Methylbenzotriazole + Base-H⁺-X⁻

The base deprotonates the N-H of benzotriazole to form the benzotriazolide anion, which then acts as a nucleophile, attacking the electrophilic methyl group of the methyl halide.

Caption: General mechanism for the methylation of benzotriazole.

The regioselectivity of this reaction is highly dependent on the reaction conditions. Generally, polar aprotic solvents and counterions that favor N1 attack are employed to enhance the yield of the desired this compound isomer.

Alternative Methylating Agents

While methyl halides are effective, they are also hazardous. Less toxic and more environmentally friendly methylating agents, such as dimethyl sulfate and dimethyl carbonate, have been explored.[9]

-

Dimethyl Sulfate ((CH₃)₂SO₄): A powerful methylating agent, but it is extremely toxic and must be handled with extreme caution.

-

Dimethyl Carbonate ((CH₃)₂CO₃): A greener alternative that is less toxic and produces benign byproducts.[9] The reaction with dimethyl carbonate often requires a catalyst and higher temperatures.[9]

A patented method describes the use of dimethyl carbonate in N,N-dimethylformamide (DMF) with a base like potassium tert-butoxide, sodium carbonate, or sodium hydroxide.[9] This process yields a mixture of 1-methyl and 2-methylbenzotriazole, which can then be separated by vacuum distillation.[9]

Biocatalytic Methylation

Recent advancements have demonstrated the potential of enzymatic methods for the highly regioselective N-methylation of heterocycles, including benzotriazoles.[8] Engineered methyltransferases can catalyze the methylation with high precision, offering a sustainable and selective alternative to traditional chemical methods.[8] One study highlighted the use of an enzyme cascade for the formation of the 1-methylated product with excellent regioselectivity (>99:0:1).[8]

Detailed Experimental Protocol: Synthesis using Methyl Iodide

This section provides a detailed, step-by-step protocol for the synthesis of this compound using methyl iodide. This method is a well-established procedure that provides a good yield of the desired product.

Materials and Equipment:

| Material/Equipment | Specifications |

| Benzotriazole | >98% purity |

| Sodium Hydroxide (NaOH) | Pellets, ACS grade |

| Methyl Iodide (CH₃I) | >99% purity, stabilized |

| Acetone | ACS grade |

| Round-bottom flask | 250 mL |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle | |

| Separatory funnel | 250 mL |

| Rotary evaporator | |

| Beakers, graduated cylinders | |

| Filter paper and funnel |

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a specific amount of benzotriazole in acetone.

-

Addition of Base: While stirring, add a stoichiometric equivalent of powdered sodium hydroxide to the solution. The mixture will become cloudy as the sodium salt of benzotriazole forms.

-

Addition of Methylating Agent: Cool the mixture in an ice bath. Slowly add a slight excess of methyl iodide to the flask.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Then, gently reflux the mixture for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium iodide byproduct and wash it with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash it with water in a separatory funnel to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, a mixture of 1-methyl and 2-methylbenzotriazole, can be purified by column chromatography or fractional distillation under reduced pressure to isolate the this compound isomer.[9]

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity and purity. The following analytical techniques are commonly employed:

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons. The chemical shift of the methyl group in this compound is distinct from that in the 2-methyl isomer.[10][11][12] |

| ¹³C NMR | The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, further confirming the structure.[10] |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-N stretching vibrations.[10] |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the product (133.15 g/mol ). |

| Melting Point | The melting point of pure this compound is in the range of 63-66 °C.[13] A sharp melting point is indicative of high purity. |

A detailed spectroscopic analysis comparing experimental data with computational predictions can provide a comprehensive understanding of the molecular structure and properties of this compound.[10]

Safety and Handling

Both the starting material, benzotriazole, and the product, this compound, as well as the reagents used in the synthesis, require careful handling due to their potential hazards.

Benzotriazole

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[14] Causes serious eye irritation.[14][15][16][17] Harmful to aquatic life with long-lasting effects.[14][17]

-

Precautions: Wear protective gloves, clothing, and eye protection.[14][15][18] Use in a well-ventilated area and avoid breathing dust.[14] Wash thoroughly after handling and do not eat, drink, or smoke when using this product.[14][16][17]

This compound

-

Hazards: May be harmful if swallowed and may cause skin, eye, and respiratory irritation.[7]

-

Precautions: Handle in accordance with good industrial hygiene and safety practices.[13] Avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation.[13]

Methylating Agents

-

Methyl Iodide: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dimethyl Sulfate: Extremely toxic and corrosive. It is a known carcinogen. All handling must be done with extreme caution in a fume hood, using appropriate gloves and protective clothing.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[13][14][15][16][17][18][19][20]

Conclusion

The synthesis of this compound from benzotriazole is a fundamentally important transformation in organic chemistry with significant applications in medicinal chemistry and materials science. This guide has provided a detailed overview of the key considerations for this synthesis, with a strong emphasis on achieving regioselectivity. By understanding the tautomeric nature of benzotriazole and carefully selecting the appropriate reagents and reaction conditions, researchers can effectively synthesize the desired 1-methylated product. The provided experimental protocol offers a practical starting point for laboratory synthesis, while the outlined characterization techniques are essential for verifying the identity and purity of the final compound. As with all chemical syntheses, a commitment to safety and proper handling of all materials is paramount.

References

- North Metal and Chemical Company.

- Spectrum Chemical. Benzotriazole, (1,2,3-)

- Sigma-Aldrich.

- Carl Roth.

- Penta.

- Perlepes, S. P., et al. (2021). Towards Construction of the “Periodic Table” of this compound. Molecules, 26(15), 4483. URL

- Fisher Scientific.

- The Nijmegen Molecular and Laser Physics Group. Spectroscopy: First identification of the 2H tautomer of benzotriazole in the gas phase. URL

- Pesnot, T., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.

- ResearchGate.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 25902, this compound. URL

- Google Patents. CN102977042B - Preparation method of this compound. URL

- ResearchGate.

- TCI Chemicals. Methyl-1H-benzotriazole (mixture)

- Fisher Scientific.

- ResearchGate. About the benzotriazole tautomerism: An ab initio study. URL

- Alfa Aesar.

- ResearchGate.

- Katritzky, A. R., et al. (2004). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 104(5), 2127-2180. URL

- Organic Syntheses. 1,2,3-benzotriazole. URL

- Wikipedia. Benzotriazole. URL

- GSC Online Press. Review on synthetic study of benzotriazole. URL

- Organic Chemistry Portal. Synthesis of benzotriazoles. URL

- Google Patents. CN1085664C - Process for synthesizing methyl benzotriazazole. URL

- LookChem. Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. URL

- ResearchGate. A Study of this compound (MEBTA) Using Quantum Mechanical Calculations and Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopies. URL

- Elguero, J., et al. (1975). Reactivity of lndazoles and Benzotriazole towards N-Methylation and Analysis of the lH Nuclear Magnetic Resonance Spectra of lnd. Journal of the Chemical Society, Perkin Transactions 2, (1), 30-33. URL

- Journal of the Chemical Society, Perkin Transactions 2. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. URL

- PubMed.

- ResearchGate. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... URL

- National Institutes of Health.

- ChemicalBook. 5-Methyl-1H-benzotriazole(136-85-6) 1 H NMR. URL

- University of Florida Digital Collections.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Benzotriazole - Wikipedia [en.wikipedia.org]

- 3. 2H tautomer of Benzotriazole [mbp.science.ru.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102977042B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. northmetal.net [northmetal.net]

- 15. columbuschemical.com [columbuschemical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. carlroth.com [carlroth.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

Comprehensive Spectroscopic Characterization of 1-Methylbenzotriazole

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed technical framework for the structural elucidation and characterization of 1-methylbenzotriazole (Mebta) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. As a molecule of significant interest in coordination chemistry and as a derivative of the widely used corrosion inhibitor benzotriazole, precise structural verification is paramount.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for a robust and self-validating analytical approach.

Molecular Structure and Analytical Overview

This compound is an aromatic heterocyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring, with a methyl group substituted on one of the nitrogen atoms.[1] The methylation of the parent benzotriazole can result in two isomers, this compound and 2-methylbenzotriazole. The unambiguous identification of the correct isomer, in this case, the 1-methyl derivative, requires sophisticated analytical techniques.

NMR spectroscopy provides unparalleled insight into the molecular skeleton, revealing the precise connectivity and electronic environment of each carbon and hydrogen atom.[4][5] FTIR spectroscopy complements this by identifying the functional groups and vibrational modes present in the molecule, confirming its bonding structure.[6] Together, these methods offer a comprehensive and definitive characterization.

Figure 3: Workflow for solid sample analysis using ATR-FTIR.

Conclusion

The congruent data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy provide a definitive and multi-faceted characterization of this compound. NMR spectroscopy elucidates the precise atomic connectivity, confirming the 1-methyl substitution pattern through the chemical shifts and splitting of the aromatic protons and the distinct signal of the methyl group. FTIR spectroscopy validates this structure by confirming the presence of the constituent functional groups—aromatic C-H, aliphatic C-H, and the heterocyclic ring system. This integrated analytical approach ensures the highest degree of scientific integrity, providing a trustworthy and authoritative confirmation of the molecule's identity and purity.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.

- Kaur, H., & Kumar, S. (2018). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Future Journal of Pharmaceutical Sciences, 4(2), 231-239.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Maruthamuthu, S. R., & Stella, C. R. (2024). Spectral analysis and docking of new benzotriazole derivatives. World Journal of Pharmaceutical Research, 13(10), 1234-1245.

- Perlepes, S. P., et al. (2021). Towards Construction of the “Periodic Table” of this compound. Inorganics, 9(10), 76.

- International Invention of Scientific Journal. (2021).

- Elguero, J., et al. (1976). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-34.

- National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database.

- NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST Chemistry WebBook.

- Bruker. (2017). Quantitative NMR Spectroscopy.

- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Wang, X., et al. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2008.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M).

- SpectraBase. (n.d.). 1-Methyl-benzotriazole - Optional[13C NMR].

- ResearchGate. (n.d.). 1H and 13C NMR spectra signals of 1 in DMSO-d6.

- Dimitropoulos, A., et al. (2023). A Study of this compound (MEBTA) Using Quantum Mechanical Calculations and Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopies. Journal of Engineering Science and Technology Review, 16(4), 77-84.

- Kwan, E. E. (2011). Lecture 13: Experimental Methods.

- Michigan State University. (n.d.). NMR Spectroscopy.

- Bacho, M., et al. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society.

- NIST. (n.d.). 1H-Benzotriazole, 1-methyl-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). N-((1H-Benzotriazol-1-yl)methyl)-N-methylaniline. PubChem Compound Database.

- SpectraBase. (n.d.). 1-Methyl-benzotriazole - Optional[15N NMR].

- Kamal, A., & Shaik, A. B. (2015). Benzotriazole: An overview on its versatile biological behavior. Journal of Pharmacy Research, 9(8), 512-521.

- ResearchGate. (2025). Towards Construction of the “Periodic Table” of this compound.

- Autechem. (2024). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole.

- ResearchGate. (n.d.). FTIR spectrum of benzotriazole.

- Wikipedia. (n.d.). Benzotriazole.

- Katritzky, A. R., & Drewniak-Deyrup, M. (1989). Chemistry of Benzotriazole. Preparation, Lithiation and Transformation of N-(Benzotriazol-1-ylmethyl) Heterocycles. ChemInform, 20(43).

- ResearchGate. (n.d.). FTIR spectrum of N–H stretching vibrations of benzotriazole in the gas phase.

- Aly, M. M., & El-Gogary, T. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2136.

Sources

- 1. Towards Construction of the “Periodic Table” of this compound [mdpi.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

1-Methylbenzotriazole molecular structure and tautomerism

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 1-Methylbenzotriazole

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (Mebta) is a heterocyclic compound of significant interest in coordination chemistry, materials science, and as a corrosion inhibitor.[1][2] Its utility is intrinsically linked to its molecular structure and the existence of constitutional isomers arising from the methylation of the parent benzotriazole molecule. This guide provides a comprehensive exploration of the structural chemistry of this compound, focusing on the tautomeric relationship that governs the formation of its primary isomers. We will delve into the synthesis, separation, and detailed spectroscopic characterization of these isomers, offering field-proven insights and detailed protocols to aid researchers in their practical applications.

The Benzotriazole Core: A Foundation of Tautomerism

Benzotriazole is a fused heterocyclic system consisting of a benzene ring and a 1,2,3-triazole ring. The parent molecule, 1H-benzotriazole (btaH), exhibits annular tautomerism, a phenomenon where a proton can reside on different nitrogen atoms of the triazole ring. This results in an equilibrium between two tautomeric forms: the asymmetric 1H-benzotriazole (benzenoid) and the symmetric 2H-benzotriazole (quinonoid).[1][3]

Computational and experimental studies have established that the 1H-tautomer is the more stable and predominant form at room temperature, both in the gas phase and in solution.[4][5] This stability is attributed to factors including a significantly higher dipole moment compared to the 2H tautomer.[1] This inherent tautomerism is the causal origin of isomerism upon substitution.

Isomerism in this compound: The N1 vs. N2 Methylation

When benzotriazole undergoes methylation, the methyl group can attach to one of the available nitrogen atoms, leading primarily to two constitutional isomers: 1-methyl-1H-benzotriazole and 2-methyl-2H-benzotriazole.

-

1-Methyl-1H-benzotriazole (CAS: 13351-73-0): The methyl group is attached to the N1 position. This isomer possesses C_s symmetry.[6][7]

-

2-Methyl-2H-benzotriazole (CAS: 16584-00-2): The methyl group is attached to the N2 position. This isomer is more symmetrical, belonging to the C_2v point group.[8]

The 1-methyl isomer is generally the thermodynamically more stable and thus the major product in many synthetic preparations.[1][4] However, the ratio of isomers can be influenced by the steric bulk of the N-substituent, with larger groups potentially favoring the N2 position to minimize steric hindrance.[1]

Synthesis and Isomer Separation: A Practical Workflow

The synthesis of this compound typically involves the direct methylation of benzotriazole. While classic reagents like methyl iodide are effective, greener and more cost-effective methylating agents like dimethyl carbonate are favored for industrial applications.[1][9] A common outcome of these reactions is a mixture of the 1-methyl and 2-methyl isomers, which necessitates a purification step, usually vacuum distillation, to separate the products based on their different boiling points.[9]

Experimental Protocol: Synthesis via Dimethyl Carbonate

This protocol is adapted from established methodologies for the N-methylation of benzotriazole.[9]

Step 1: Salt Formation

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve benzotriazole in N,N-dimethylformamide (DMF). A typical mass ratio is 1 part benzotriazole to 2.3-2.8 parts DMF.

-

Add a suitable base (e.g., potassium carbonate, sodium hydroxide) in a molar ratio of 1.0 to 1.1 relative to benzotriazole.

-

Heat the mixture with stirring to form the benzotriazole salt.

Step 2: Methylation

-

To the benzotriazole salt solution, add dimethyl carbonate. The molar ratio of benzotriazole to dimethyl carbonate should be between 1:1.3 and 1:1.75.

-

Heat the reaction mixture to 90-100 °C and maintain this temperature with vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC).

Step 3: Work-up and Isomer Separation

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Remove the DMF solvent from the filtrate under reduced pressure.

-

The resulting crude product, a mixture of this compound and 2-methylbenzotriazole, is then subjected to fractional vacuum distillation to separate the two isomers.

Spectroscopic Characterization: Differentiating the Isomers

Distinguishing between the 1-methyl and 2-methyl isomers is critical. Their distinct symmetries provide a clear basis for differentiation using various spectroscopic techniques. A combined approach using NMR, vibrational, and electronic spectroscopy, often supported by computational modeling, provides unambiguous structural assignment.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing between the 1-methyl and 2-methyl isomers due to their different molecular symmetries.

-

¹H NMR:

-

2-Methyl-2H-benzotriazole (C_2v symmetry): The two halves of the benzene ring are equivalent. This results in a simple AA'BB' spin system, appearing as two multiplets in the aromatic region, each integrating to 2H.

-

1-Methyl-1H-benzotriazole (C_s symmetry): All four aromatic protons are chemically non-equivalent. This leads to a more complex spectrum with four distinct signals in the aromatic region, each integrating to 1H.

-

-

¹³C NMR:

-

2-Methyl-2H-benzotriazole: Due to symmetry, the benzene ring will show only two signals for the CH carbons and one signal for the quaternary carbons fused to the triazole ring.

-

1-Methyl-1H-benzotriazole: The lack of symmetry results in four distinct signals for the CH carbons and two signals for the quaternary carbons.

-

| Compound | Symmetry | ¹H NMR (Aromatic Region) | ¹³C NMR (Aromatic CH Carbons) |

| 1-Methyl-1H-benzotriazole | C_s | 4 distinct signals (ABCD system) | 4 distinct signals |

| 2-Methyl-2H-benzotriazole | C_2v | 2 signals (AA'BB' system) | 2 distinct signals |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopies probe the vibrational modes of the molecules. While the spectra can be complex, certain regions are diagnostic. The asymmetric and symmetric stretching modes of the triazole ring (ν(NNN)) are particularly informative. In coordination chemistry studies, these bands, which appear around 1200 cm⁻¹ and 1110 cm⁻¹ in free this compound, are observed to shift upon coordination to a metal center.[10] DFT calculations are invaluable for assigning the observed experimental vibrational bands to specific molecular motions, confirming the structural differences between the isomers.[7]

UV-Vis Spectroscopy

The electronic absorption spectra of the isomers are dominated by π*←π transitions.[7] The difference in the electronic structure and symmetry between the 1-methyl and 2-methyl isomers leads to distinct absorption profiles. UV-Vis spectroscopy is also highly sensitive to the solvent environment, and solvatochromism studies can provide further insights into the electronic properties of each isomer.[7]

Conclusion and Outlook

The chemistry of this compound is fundamentally governed by the tautomeric nature of its parent benzotriazole core, which dictates the formation of the primary N1 and N2 methylated isomers. The 1-methyl-1H-benzotriazole is generally the more stable product, but synthetic conditions can yield mixtures that require careful separation. Unambiguous characterization is readily achieved through a combination of spectroscopic techniques, with NMR being the most definitive due to the clear impact of molecular symmetry on the spectra. A thorough understanding of this structure-property relationship is essential for researchers leveraging this versatile molecule in drug development, coordination chemistry, and materials science.

References

- National Center for Biotechnology Information. "this compound.

- Stamatatos, T. C., et al. "Towards Construction of the 'Periodic Table' of this compound." Inorganics, 2024. [Link][1]

- Stenutz, R. "this compound." The Stenutz Pages. [Link][12]

- Palomar, J., et al. "About the benzotriazole tautomerism: An ab initio study." Journal of Molecular Structure: THEOCHEM, 2001. [Link][4]

- Wang, J., et al. "Preparation method of this compound.

- NIST. "1H-Benzotriazole, 1-methyl-." NIST Chemistry WebBook, SRD 69. [Link][6]

- Stamatatos, T. C., et al. "Towards Construction of the 'Periodic Table' of this compound.

- Li, G. "Process for synthesizing methyl benzotriazazole.

- Schmitt, M., et al. "Tautomerism of benzotriazole studied by UV-UV and IR-UV double resonance spectroscopy and ab initio calculations." Physical Chemistry Chemical Physics, 2000. [Link][3]

- Jagerovic, N., et al. "1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles." Magnetic Resonance in Chemistry, 2008. [Link][16]

- SpectraBase. "1-Methyl-benzotriazole." [Link][17]

- Dimitropoulos, A., et al. "A Study of this compound (MEBTA) Using Quantum Mechanical Calculations and Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopies." Journal of Engineering Science and Technology Review, 2023. [Link][7]

- Claramunt, R. M., et al. "Tautomerism and aromaticity in 1,2,3-triazoles: the case of benzotriazole." The Journal of Physical Chemistry A, 2006. [Link][18]

- Lada, Z. G., et al. "The 'Periodic Table' of this compound: Zinc(II) Complexes." Inorganics, 2023. [Link][10]

- Schmitt, M., et al. "Tautomeric equilibrium between 1H-and 2H-benzotriazole and their atomic numbering.

- NIST. "2H-Benzotriazole, 2-methyl-." NIST Chemistry WebBook, SRD 69. [Link][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Benzotriazole, 1-methyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2H-Benzotriazole, 2-methyl- [webbook.nist.gov]

- 9. CN102977042B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

The Solubility of 1-Methylbenzotriazole in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-methylbenzotriazole (1-MeBTA) in organic solvents. As a molecule of significant interest in corrosion inhibition, UV stabilization, and as a potential scaffold in medicinal chemistry, a thorough understanding of its solubility behavior is critical for its effective application and for the design of formulation and crystallization processes. This document delves into the physicochemical properties of 1-MeBTA, explores the theoretical and practical aspects of its solubility, presents a detailed experimental protocol for solubility determination, and discusses the thermodynamic principles governing its dissolution. While specific quantitative solubility data for 1-MeBTA is not extensively published, this guide leverages data from structurally similar benzotriazole derivatives to provide valuable insights and predictive understanding.

Introduction: The Significance of this compound

This compound (1-MeBTA) is a heterocyclic aromatic compound that has garnered considerable attention across various scientific and industrial domains. Its molecular structure, featuring a benzene ring fused to a 1,2,3-triazole ring with a methyl group on one of the nitrogen atoms, imparts a unique combination of properties.[1] In industrial applications, 1-MeBTA is a well-established corrosion inhibitor, particularly for copper and its alloys, and also serves as a UV stabilizer in polymers and coatings.[2]

In the realm of drug discovery and development, benzotriazole derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[3] They have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. The methylation at the N1 position of the benzotriazole ring in 1-MeBTA can significantly influence its physicochemical properties, including solubility, which in turn affects its bioavailability and formulation possibilities. A clear understanding of its solubility in various organic solvents is therefore a cornerstone for its application in pharmaceutical and chemical research.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 63 - 66 °C | [4] |

| Boiling Point | No information available | [4] |

| LogP (Octanol-Water) | 1.1 |

The LogP value of 1.1 suggests that this compound has a moderate lipophilicity, indicating a preference for organic phases over water, which aligns with the general observation of its good solubility in organic solvents and limited solubility in water.

Principles of Solubility: A Theoretical Framework

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex process governed by the interplay of intermolecular forces. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. This principle is rooted in the thermodynamics of mixing, where a negative Gibbs free energy of mixing (ΔGmix) indicates a spontaneous dissolution process.

ΔGmix = ΔHmix - TΔSmix

-

ΔHmix (Enthalpy of Mixing): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For dissolution to be favorable from an enthalpic standpoint, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break the existing interactions.

-

ΔSmix (Entropy of Mixing): The dissolution of a crystalline solid into a liquid solvent generally leads to an increase in disorder, resulting in a positive entropy of mixing. This term is always favorable for dissolution.

-

T (Temperature): Temperature amplifies the entropic contribution to the Gibbs free energy.

The solubility of this compound in a particular organic solvent will therefore depend on the nature and strength of the intermolecular forces between the solute and solvent molecules, which can include:

-

Van der Waals forces (dispersion and dipole-dipole): Present in all molecules, these forces are particularly important for nonpolar solvents.

-

Hydrogen bonding: While this compound itself cannot act as a hydrogen bond donor due to the methylation of the triazole nitrogen, the nitrogen atoms can act as hydrogen bond acceptors. This suggests that it will have favorable interactions with protic solvents (e.g., alcohols).

-

π-π stacking: The aromatic benzotriazole ring can participate in π-π stacking interactions with aromatic solvents like toluene and benzene.

Qualitative and Quantitative Solubility Profile

To provide a more quantitative insight, we can examine the solubility data for a structurally similar compound, 1-hydroxybenzotriazole . A study by Chen et al. (2018) provides detailed mole fraction solubility data for 1-hydroxybenzotriazole in 16 different organic solvents at various temperatures. While the hydroxyl group will introduce different hydrogen bonding capabilities compared to the methyl group, the overall trends can offer valuable guidance for solvent selection for this compound.

The study on 1-hydroxybenzotriazole revealed that its solubility was highest in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), followed by alcohols, ketones, and esters. The lowest solubility was observed in nonpolar solvents like toluene. This suggests that the polarity and hydrogen bonding capability of the solvent play a crucial role in the dissolution of benzotriazole derivatives. It is reasonable to hypothesize that 1-methylbenzotriotriazole will follow a similar trend, with good solubility in polar organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The gravimetric method, also known as the isothermal saturation method, is a reliable and widely used technique.

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination.

Detailed Protocol

Materials:

-

This compound (analytical grade, purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator

-

Magnetic stirrer and stir bars

-

Glass vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Preparation:

-

Ensure the this compound is finely powdered and thoroughly dried to remove any residual moisture.

-

Use high-purity, anhydrous solvents to avoid inconsistencies in the results. Degassing the solvent by sonication can be beneficial.

-

-

Equilibration:

-

Add an excess amount of this compound to a known mass of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Place the vial in a thermostatic bath set to the desired temperature (e.g., 298.15 K).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. A period of 24 hours is often adequate, but this should be validated by taking measurements at different time points (e.g., 12, 24, and 36 hours) to ensure the concentration of the solute in the solution is constant.

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 2 hours within the thermostatic bath to maintain the temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed container to remove any suspended solid particles.

-

-

Analysis:

-

Weigh the container with the saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has been removed, weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation:

-

Mass of solute (m₁): (Mass of container + solute) - (Mass of empty container)

-

Mass of solvent (m₂): (Mass of container + solution) - (Mass of container + solute)

-

Solubility ( g/100g solvent): (m₁ / m₂) * 100

-

Mole fraction solubility (x₁): (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

-

Where M₁ is the molar mass of this compound and M₂ is the molar mass of the solvent.

-

-

This procedure should be repeated for each solvent and at each desired temperature. Performing the experiment in triplicate is recommended to ensure the reliability of the results.

Thermodynamic Analysis of Dissolution

The temperature-dependent solubility data obtained from the experimental protocol can be used to calculate the standard thermodynamic properties of dissolution, including the Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution. The van't Hoff equation provides the relationship between solubility and these thermodynamic parameters.

A simplified form of the van't Hoff equation is:

ln(x₁) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

-

x₁ is the mole fraction solubility of the solute

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

By plotting ln(x₁) against 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R. From these values, the standard enthalpy and entropy of dissolution can be calculated. The standard Gibbs free energy of dissolution can then be determined using the following equation:

ΔG°sol = ΔH°sol - TΔS°sol

A positive ΔH°sol indicates that the dissolution process is endothermic, meaning that solubility will increase with increasing temperature. A negative ΔH°sol signifies an exothermic process, where solubility decreases with increasing temperature. A positive ΔS°sol reflects the increase in disorder upon dissolution.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a complete quantitative dataset for 1-MeBTA is a clear area for future research, the principles, experimental methodologies, and thermodynamic analyses presented here offer a robust foundation for scientists and researchers. The ability to predict and experimentally verify the solubility of this versatile molecule is paramount for its successful application in diverse fields, from materials science to drug development. Further studies to generate a comprehensive solubility database for this compound in a wide array of pharmaceutically and industrially relevant solvents would be of significant value to the scientific community.

References

- Chen, J., et al. (2018). Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K and Mixing Property of Mixtures.

- De la Torre, B. G., & Albericio, F. (2020). The Benzotriazole Moiety: A Privileged Scaffold in Medicinal Chemistry. Molecules, 25(19), 4479. [Link]

- LANXESS. (2015). Product Safety Assessment: 4(or 5)-Methyl-1H-benzotriazole.

- MDPI. (2023). Towards Construction of the “Periodic Table” of this compound. Inorganics, 11(5), 208. [Link]

- National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Summary for CID 7220.

- National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole, 1-methyl-. NIST Chemistry WebBook.

- Wikipedia. (2023, December 1). Benzotriazole.

- Cheméo. (n.d.). Chemical Properties of 1H-Benzotriazole (CAS 95-14-7).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 25902.

Sources

The Coordination Chemistry of 1-Methylbenzotriazole with Transition Metals: A Comprehensive Technical Guide

Abstract

1-Methylbenzotriazole (Mebta), the N-substituted archetype of 1H-benzotriazole, has emerged as a ligand of significant interest in transition metal coordination chemistry.[1][2] Though seemingly simple, its unique steric and electronic properties give rise to a fascinating array of coordination complexes with diverse structures and potential applications.[1] This in-depth technical guide provides a comprehensive overview of the coordination chemistry of Mebta with various transition metals, intended for researchers, scientists, and professionals in drug development and materials science. The guide will delve into the synthesis, structural characterization, and reactivity of these complexes, underpinned by field-proven insights and authoritative references.

Introduction to this compound as a Ligand

This compound is a cream-colored solid synthesized via the methylation of 1H-benzotriazole.[1][2] It is soluble in most organic solvents but insoluble in water.[1] The parent benzotriazole (btaH) and its derivatives are well-known for their use as corrosion inhibitors, particularly for copper and its alloys, a property attributed to the formation of protective metal-ligand complex films.[3][4] While Mebta itself is not as effective a corrosion inhibitor, its coordination chemistry is rich and varied.[5]

The presence of three nitrogen atoms in the triazole ring allows for multiple potential coordination sites. However, in the vast majority of its transition metal complexes, Mebta functions as a monodentate ligand, coordinating through the N3 atom of the azole ring.[1][6] This preferential coordination has been explained through ab initio-level calculations.[1] A rare bidentate bridging coordination mode has been observed in only a couple of copper complexes.[1][6] This predictable coordination behavior, combined with its unique steric and electronic profile, makes Mebta a valuable building block in the design of coordination compounds with specific geometries and properties.[1]

Coordination Behavior Across the Transition Metals

Systematic studies have been undertaken to construct a "periodic table" of Mebta's coordination chemistry, exploring its reactivity with a wide range of transition metals.[1][2][6] This section will highlight key findings for different metal ions.

First-Row Transition Metals (Mn, Fe, Co, Ni, Cu, Zn)

The coordination chemistry of Mebta with first-row transition metals is well-documented, yielding complexes with various geometries.

-

Manganese(II): Mebta has been used to synthesize one-dimensional Mn(II) coordination polymers, often incorporating other bridging ligands like dicyanamide.[1]

-

Iron(II) and Iron(III): Both Fe(II) and Fe(III) complexes with Mebta have been reported. For instance, a five-coordinate high-spin iron(III) complex has been characterized and shown to exhibit moderate to high catalytic activity in the oxidation of various alkenes and alkanes in the presence of H₂O₂.[1]

-

Cobalt(II): Mebta forms both tetrahedral and octahedral Co(II) complexes, with the geometry often influenced by the counter-anions and solvent system.[1] For example, reaction with Co(NO₃)₂ can yield a distorted octahedral complex with bidentate chelating nitrato groups.[1]

-

Nickel(II): Similar to cobalt, Ni(II) forms various complexes with Mebta. The reaction of Ni(SCN)₂ with Mebta in methanol leads to the formation of a trans-[Ni(NCS)₂(MeOH)₂(Mebta)₂] complex.[1]

-

Copper(I) and Copper(II): The coordination chemistry of copper with Mebta is particularly interesting due to the observation of the rare bidentate bridging mode in some Cu(II) complexes.[1][6] Copper(II) complexes of benzotriazole derivatives have also been investigated for their potential as antitumor agents.[1]

-

Zinc(II): A range of Zn(II) complexes with Mebta have been synthesized and characterized, typically exhibiting tetrahedral geometries.[6][7] The study of these complexes has been crucial in understanding why Mebta predominantly acts as a monodentate ligand.[7]

Second and Third-Row Transition Metals (Pd, Au, Ag, and others)

Mebta also forms stable complexes with heavier transition metals.

-

Palladium(II): Square planar Pd(II) complexes with Mebta have been synthesized.[1]

-

Gold(I): A two-coordinate, almost linear Au(I) complex, , has been crystallized and investigated as a homogeneous catalyst for the synthesis of unsymmetrical 1,3-butadiynes.[1]

-

Silver(I): Silver(I) complexes with Mebta are also known, and the parent benzotriazole is a well-known corrosion inhibitor for silver.[1][8]

-

Other Metals: Unpublished results suggest the formation of Mebta complexes with Cd(II), Hg(II), In(III), and Sn(IV).[1]

Synthesis and Characterization: A Practical Approach

The synthesis of Mebta-transition metal complexes is typically achieved through the reaction of a metal salt with the Mebta ligand in an appropriate solvent. The stoichiometry of the reactants, reaction temperature, and choice of solvent can influence the final product.

General Synthetic Protocol for a Representative Complex: [ZnCl₂(Mebta)₂]

This protocol describes the synthesis of a typical tetrahedral Zn(II) complex with Mebta.

Materials:

-

Zinc(II) chloride (ZnCl₂), anhydrous

-

This compound (Mebta)

-

Ethanol (absolute)

-

Diethyl ether

Procedure:

-

Dissolve ZnCl₂ (1 mmol) in absolute ethanol (10 mL) with gentle heating and stirring.

-

In a separate flask, dissolve Mebta (2 mmol) in absolute ethanol (15 mL).

-

Slowly add the Mebta solution to the ZnCl₂ solution with continuous stirring.

-

A white precipitate will form immediately.

-

Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.

-

Dry the product in a desiccator over anhydrous CaCl₂.

Causality Behind Experimental Choices: The use of a 1:2 molar ratio of metal to ligand is chosen to favor the formation of the [ZnCl₂(Mebta)₂] complex. Ethanol is a suitable solvent as it dissolves both reactants and allows for the precipitation of the product. Washing with a non-polar solvent like diethyl ether helps in removing any unreacted starting materials and residual solvent.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of Mebta-metal complexes.

-

Infrared (IR) and Raman Spectroscopy: The coordination of Mebta to a metal center through the N3 atom leads to characteristic shifts in the vibrational frequencies of the triazole ring. The ν(N=N) and ν(C=N) stretching vibrations are particularly sensitive to coordination. Far-IR spectroscopy is crucial for identifying the metal-ligand stretching vibrations, such as ν(M-N) and ν(M-X) (where X is a halide or other anionic ligand).[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Au(I)), ¹H and ¹³C NMR spectroscopy are powerful tools.[1][9] Upon coordination, the signals of the protons and carbons of the Mebta ligand, especially those close to the N3 coordination site, will experience shifts. However, it is important to note that many Mebta complexes decompose in strongly coordinating solvents like DMSO, releasing the free ligand.[1] This can be confirmed by comparing the NMR spectrum of the complex in d₆-DMSO to that of free Mebta in the same solvent.[1]

-

UV-Vis Spectroscopy: The electronic spectra of Mebta complexes can provide information about the coordination environment of the metal ion, particularly for d-block metals with partially filled d-orbitals.

Single-Crystal X-ray Diffraction

The definitive method for determining the solid-state structure of Mebta-metal complexes is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions such as π-π stacking.[10]

Data Presentation

Table 1: Selected Spectroscopic Data for Free Mebta and a Representative Complex

| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm in d₆-DMSO) | ¹³C NMR (δ, ppm in d₆-DMSO) |

| Mebta | ν(N=N) ~1275, ν(C-N) ~1210 | 8.06 (d, H4), 7.86 (d, H7), 7.57 (t, H6), 7.42 (t, H5), 4.34 (s, CH₃) | 145.3 (C8), 133.5 (C9), 127.6 (C6), 124.0 (C5), 119.1 (C4), 110.7 (C7), 34.2 (CH₃) |

| [ZnCl₂(Mebta)₂] | Shifts in ν(N=N) and ν(C-N) | Identical to free Mebta due to dissociation in DMSO | Identical to free Mebta due to dissociation in DMSO |

Data for free Mebta is consistent with literature values.[1][2]

Experimental Workflows and Logical Relationships

Diagram 1: General Synthetic and Characterization Workflow

Caption: A generalized workflow for the synthesis and characterization of Mebta-transition metal complexes.

Diagram 2: Coordination Modes of this compound

Caption: The predominant monodentate and rare bidentate coordination modes of this compound.

Applications and Future Outlook

The coordination complexes of this compound with transition metals are not merely of academic interest; they possess properties that make them promising candidates for a range of applications.

-

Catalysis: As demonstrated with Fe(III) and Au(I) complexes, Mebta-ligated metal centers can act as effective catalysts for organic transformations.[1] The steric and electronic environment provided by the Mebta ligand can be tuned to optimize catalytic activity and selectivity.

-

Medicinal Chemistry: Benzotriazole derivatives have shown antimicrobial, antiparasitic, and even antitumor properties.[1] Transition metal complexes of these ligands are being explored as potential therapeutic agents.[1][11] For example, organotin(IV) complexes with Mebta have demonstrated significant potential as antitumor agents.[6][11]

-

Materials Science: The ability of Mebta to form coordination polymers and its relationship to the highly effective corrosion inhibitor, 1H-benzotriazole, suggests potential applications in the development of functional materials with interesting magnetic, optical, or surface-protective properties.[5][12]

The systematic exploration of Mebta's coordination chemistry is ongoing.[1][2] Future research will likely focus on expanding the "periodic table" of Mebta to include f-block elements and exploring the reactivity of these complexes in greater detail. The synthesis of heterometallic complexes containing Mebta is another promising avenue for creating materials with novel properties.[1]

Conclusion

This compound has proven to be a versatile and intriguing ligand in transition metal coordination chemistry. Its predominantly monodentate coordination through the N3 atom provides a reliable building block for the construction of a wide variety of metal complexes with diverse geometries and properties. From catalysis to medicinal applications, the study of Mebta-metal complexes continues to be a vibrant and fruitful area of research, with significant potential for future discoveries and technological advancements.

References

- Towards Construction of the “Periodic Table” of this compound. MDPI. [Link]

- The “Periodic Table” of this compound: Zinc(II) Complexes. MDPI. [Link]

- Towards Construction of the “Periodic Table” of this compound. MDPI. [Link]

- Combining benzotriazoles and azides in copper(II) chemistry: synthesis, structural and spectroscopic characterization of a 1-D corrugated tape [Cu(N3)2(1-Mebta)]n coordination polymer (1-Mebta = this compound). Taylor & Francis Online. [Link]

- Synthesis and Characterization of Metal Complexes of 1-(4-Carboxy-3-hydroxy-N-methyl phenylamino methyl)benzotriazole.

- Towards Construction of the “Periodic Table” of this compound.

- Towards Construction of the “Periodic Table” of this compound. MDPI. [Link]

- Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. IUCR Journals. [Link]

- A Study of this compound (MEBTA) Using Quantum Mechanical Calculations and Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopies.

- A small portion of one chain that is present in the crystal structure of 19.

- A copper(I)

- Methyl-1H-benzotriazole. Tiiips. [Link]

- Transition Metal Complexes and Benzotriazoles.

- Molecular structures of (a) 1H-benzotriazole and (b) 5-methyl...

- (PDF) Metal Complexation Studies of 1-(4Carboxy3- hydroxy-4-phenyl amino methyl) benzotriazole.

- Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. MDPI. [Link]

- 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles.

- This compound. PubChem. [Link]

- Inhibition of copper corrosion by 1,2,3-benzotriazole: A review.

- (PDF) Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes: Binding and Interaction of Methylbenzotriazoles with Superoxide Dismutase and Vitamin B 12.

- Review on Benzotriazole As Anti-corrosive Agents. JETIR. [Link]

- 5-Methyl-1H-Benzotriazole as an Effective Corrosion Inhibitor for Ultra-Precision Chemical Mechanical Polishing of Bearing Steel.

- Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating. Royal Society of Chemistry. [Link]

- Initial use of 1-hydroxybenzotriazole in the chemistry of group 12 metals: An 1D zinc(II) coordination polymer and a mononuclear cadmium(II) complex containing the deprotonated ligand in a novel monodentate ligation mode.

- Synthesis of Some Transition Metal Complexes Derived from (1-Carbonylmethyl-1H-benzotriazole)-4-phenyl-3-thiosemicarbazide.

- The “Periodic Table” of this compound: Zinc(II) Complexes. MDPI. [Link]

- Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond.

- Silver Corrosion Inhibitors. Scribd. [Link]/360214649/Silver-Corrosion-Inhibitors)

Sources

- 1. mdpi.com [mdpi.com]

- 2. helios.eie.gr [helios.eie.gr]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methyl-1H-benzotriazole [tiiips.com]

Electrochemical properties of 1-Methylbenzotriazole

An In-depth Technical Guide to the Electrochemical Properties of 1-Methylbenzotriazole

Executive Summary

This compound (1-MeBTA) is an N-substituted derivative of the widely recognized corrosion inhibitor, benzotriazole (BTA). While sharing a common heterocyclic framework, the methylation at the N1 position imparts distinct electrochemical characteristics that fundamentally alter its interaction with metal surfaces. This guide provides a detailed exploration of the electrochemical properties of 1-MeBTA, intended for researchers, materials scientists, and professionals in fields where metal protection is paramount. We will dissect its synthesis, fundamental redox behavior, mechanism of action as a corrosion inhibitor, and the advanced electrochemical and spectroscopic techniques used for its characterization. A critical focus will be placed on the comparative analysis between 1-MeBTA and its more effective counterparts, BTA and tolyltriazole, explaining the structural causality behind their differing performances.

Introduction to this compound

This compound is an organic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a methyl group substituted on a nitrogen atom. It is a cream-colored solid, generally soluble in most organic solvents but insoluble in water.[1]

Chemical Structure and Properties

The key structural feature of 1-MeBTA is the methyl group on the N1 position of the triazole ring. This distinguishes it from ring-substituted isomers like 4- or 5-methylbenzotriazole (collectively known as tolyltriazole).[2] This N-substitution is not a trivial modification; it blocks the nitrogen atom from deprotonation, a critical step in the formation of the highly protective polymeric films characteristic of BTA.[3]

| Property | Value |

| Molecular Formula | C₇H₇N₃[4] |

| Molecular Weight | 133.154 g/mol [4] |

| Appearance | Cream solid (almost white)[1] |

| Solubility | Soluble in most organic solvents; insoluble in H₂O[1] |

| CAS Number | 13351-73-0 |

Synthesis Overview

The synthesis of 1-MeBTA is typically achieved through the methylation of benzotriazole. Common methods involve reacting benzotriazole with a methylating agent like methyl iodide (MeI) or dimethyl carbonate in the presence of a base and a suitable solvent.[1][5] It is important to note that these reactions can often produce a mixture of this compound and 2-methylbenzotriazole, which may require separation by methods such as vacuum distillation.[5]

Fundamental Electrochemical Characteristics

The electrochemical relevance of 1-MeBTA is not derived from its own redox activity but from its profound influence on the electrochemical processes occurring at a metal/electrolyte interface.

Redox Behavior

In the context of corrosion, 1-MeBTA is generally considered "redox innocent," meaning it does not typically undergo oxidation or reduction within the potential windows relevant to the corrosion of common metals like copper.[1] Its primary role is to alter the surface chemistry of the metal to prevent such reactions from occurring.

Adsorption and Coordination at Metal Interfaces

The cornerstone of 1-MeBTA's function is its ability to adsorb onto a metal surface. The mechanism proceeds via the nitrogen atom at position 3 (N3) of the azole ring, which possesses a lone pair of electrons.[1][6] This electron pair readily donates to vacant d-orbitals of surface metal atoms (particularly copper), forming a coordinate bond. This process is a form of chemisorption.

In almost all documented cases, 1-MeBTA behaves as a monodentate ligand , coordinating to a single metal ion through the N3 atom.[1][3][6] This monodentate ligation is a direct consequence of the N1 methylation, which prevents the molecule from acting as a bridging ligand between two metal centers—a behavior crucial for the superior performance of unsubstituted BTA.[3]

Application as a Corrosion Inhibitor

While 1-MeBTA is used in applications like antifreeze and water treatment fluids, its efficacy as a primary corrosion inhibitor is nuanced and often context-dependent.[4]

Mechanism of Surface Protection

1-MeBTA inhibits corrosion by forming an adsorbed monomolecular layer on the metal surface. This layer functions as a physical barrier that:

-

Blocks Active Sites: It physically covers the anodic and cathodic sites on the metal surface, preventing dissolution and reduction reactions.

-

Hinders Mass Transport: It impedes the diffusion of corrosive species, such as dissolved oxygen, chloride ions, and hydronium ions, from the bulk solution to the metal surface.[7][8]

Comparative Efficacy: 1-MeBTA vs. BTA and Tolyltriazole

Field experience and laboratory studies consistently show that 1-MeBTA is a less effective corrosion inhibitor for copper compared to benzotriazole (BTA) and tolyltriazole.[2]

-

Benzotriazole (BTA): The hydrogen on the N1 atom of BTA is weakly acidic (pKa = 8.2) and can be lost (deprotonation) upon interaction with a metal surface.[1] This allows the resulting benzotriazolate anion to act as a bridging ligand, forming a highly stable, insoluble, and robust polymeric [Cu(I)BTA]n film.[7] This film provides a much more effective barrier than the simple adsorbed monolayer of 1-MeBTA.

-

Tolyltriazole (TT): As a ring-substituted (C-methylated) BTA, tolyltriazole retains the acidic N-H proton and thus functions similarly to BTA, forming a highly protective film. It is often considered as effective, or even slightly better than, BTA.[2]

-

This compound (1-MeBTA): The stable C-N bond of the methyl group at the N1 position prevents deprotonation. This structural constraint is the primary reason for its inability to form the dense polymeric network, leading to reduced protective capabilities.[3] Early research explicitly noted that 1-MeBTA did not confer tarnish resistance to copper, unlike its ring-substituted counterparts.[2]

Experimental Protocols for Electrochemical Analysis

The inhibitory properties of 1-MeBTA are quantified using a suite of standard electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic technique used to investigate the redox behavior of a system.[9] When studying an inhibitor, it reveals how the compound affects the oxidation (anodic) and reduction (cathodic) processes on the electrode surface.

Methodology:

-

Cell Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., copper), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum foil).[9][10]

-

Electrolyte: An appropriate corrosive medium is chosen, such as a 3.5% NaCl solution to simulate a marine environment.[8]

-

Procedure:

-

Record a baseline CV of the working electrode in the inhibitor-free electrolyte.

-

Introduce 1-MeBTA to the electrolyte at the desired concentration.

-

Perform the same CV scan. The potential is swept from a starting value to a vertex potential and then back.[9]

-

-

Interpretation: In the presence of an effective inhibitor like 1-MeBTA, a significant reduction in the peak current densities for both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) waves will be observed.[11] This indicates that the inhibitor is impeding both reactions, characteristic of a mixed-type inhibitor.[12]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that probes the metal/solution interface by applying a small amplitude AC potential over a wide range of frequencies. It provides quantitative data on the resistance and capacitance of the interface.

Methodology:

-

Setup: The same three-electrode cell as for CV is used.

-

Procedure:

-

The electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize at its open circuit potential (OCP).

-

An AC potential perturbation (typically 5-10 mV) is applied across a frequency range (e.g., 100 kHz to 10 mHz).[13]

-

-

Interpretation: The data is typically presented as Nyquist and Bode plots. For an inhibited system, the Nyquist plot will show a much larger semicircle diameter, which corresponds to an increased charge-transfer resistance (Rct) .[14] A higher Rct value signifies a slower corrosion rate. The Bode plot will show a higher impedance modulus at low frequencies and a phase angle approaching -90° over a wider frequency range, indicative of a more capacitive (i.e., more protective) surface film.[12]

Potentiodynamic Polarization

This technique involves scanning the potential away from the OCP in both the anodic and cathodic directions to measure the resulting current. It is used to determine key corrosion parameters.

Methodology:

-

Setup: A three-electrode cell is used.

-

Procedure: After stabilization at OCP, the potential is swept slowly (e.g., 1 mV/s) from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).[13]

-

Interpretation: The resulting Tafel plot (log |current density| vs. potential) is analyzed to extract:

-

Corrosion Potential (Ecorr): The potential at which the anodic and cathodic reaction rates are equal.

-

Corrosion Current Density (icorr): A direct measure of the corrosion rate. The addition of 1-MeBTA should cause a significant decrease in icorr, quantifying its inhibition efficiency.[12]

-

Advanced Characterization and Modeling

To fully understand the inhibitor-surface interaction, electrochemical data is complemented by spectroscopic and computational methods.

Spectroscopic and Surface Analysis

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides elemental and chemical state information about the top few nanometers of the surface. XPS can confirm the presence of nitrogen from the adsorbed 1-MeBTA on the metal surface and identify the formation of metal-inhibitor complexes.[15][16]

-

Surface-Enhanced Raman Spectroscopy (SERS): SERS provides vibrational information about molecules adsorbed on a roughened metal surface, allowing for in-situ identification of the inhibitor's orientation and bonding mechanism at the metal/solution interface.[1]

Computational Modeling Insights

-

Density Functional Theory (DFT): DFT and other quantum chemical calculations are used to model the 1-MeBTA molecule and its interaction with metal clusters.[17] These simulations can predict the most stable adsorption geometries, calculate binding energies, and analyze the electronic structure (e.g., HOMO/LUMO orbitals) to explain the molecule's reactivity and tendency to donate electrons to the metal surface.[18][19]

Summary and Future Outlook

This compound is an effective corrosion inhibitor that functions by forming a protective, chemisorbed monolayer on metal surfaces. Its electrochemical signature is characterized by the suppression of both anodic and cathodic reaction currents, as demonstrated by cyclic voltammetry and potentiodynamic polarization, and a significant increase in charge-transfer resistance, as measured by EIS.

However, its performance is fundamentally limited by its molecular structure. The methylation at the N1 position prevents the deprotonation necessary to form the robust, cross-linked polymeric films that make benzotriazole and tolyltriazole superior inhibitors for copper. This distinction is a textbook example of how a subtle change in molecular architecture can lead to a significant difference in macroscopic electrochemical properties and performance.

Future research may focus on synergistic formulations where 1-MeBTA is combined with other inhibitors to enhance film stability or explore its utility in specialized, non-aqueous environments where its solubility profile may be advantageous.

References

- Perlepes, S. P., et al. (2021). Towards Construction of the “Periodic Table” of this compound. MDPI. [Link]

- CN102977042B - Preparation method of this compound.

- Corrosion Inhibition of Copper by Tolyltriazole. (1976). Journal of the Electrochemical Society. [Link]

- CN1085664C - Process for synthesizing methyl benzotriazazole.

- Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition. (2025). Tenger Chemical. [Link]

- Towards Construction of the “Periodic Table” of this compound. (2021).

- 5-Methyl-1H-Benzotriazole as an Effective Corrosion Inhibitor for Ultra-Precision Chemical Mechanical Polishing of Bearing Steel. (2020).

- Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. (2024). Maysun Chem. [Link]